1,1,4-Tri-p-tolylpentane-1,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Tri-p-tolylpentane-1,4-diol typically involves the reaction of p-tolylmagnesium bromide with a suitable pentane derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,4-Tri-p-tolylpentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,1,4-Tri-p-tolylpentane-1,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of hydroxylated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Tri-p-tolylpentane-1,4-diol is not well-documented. it is likely that the compound interacts with molecular targets through its hydroxyl groups and aromatic rings. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,1,4-Tri-p-tolylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1,4-Tri-p-tolylhexane-1,4-diol: Similar structure but with a longer carbon chain.
1,1,4-Tri-p-tolylpentane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,1,4-Tri-p-tolylpentane-1,4-diol is unique due to its specific arrangement of p-tolyl groups and hydroxyl functionalities, which may impart distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C26H30O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,1,4-tris(4-methylphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O2/c1-19-5-11-22(12-6-19)25(4,27)17-18-26(28,23-13-7-20(2)8-14-23)24-15-9-21(3)10-16-24/h5-16,27-28H,17-18H2,1-4H3 |
InChI Key |
LUTDPJMSRKJWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CCC(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
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